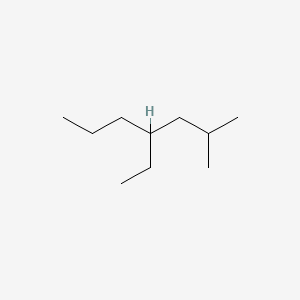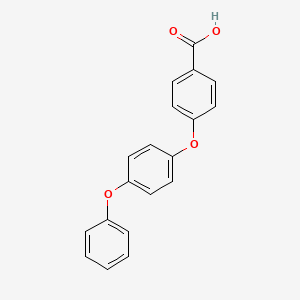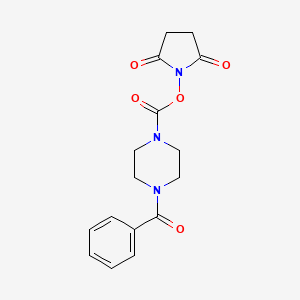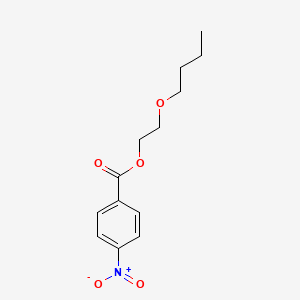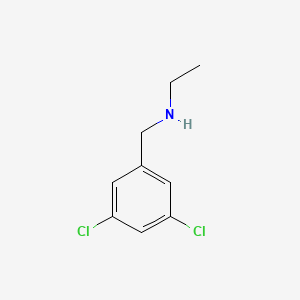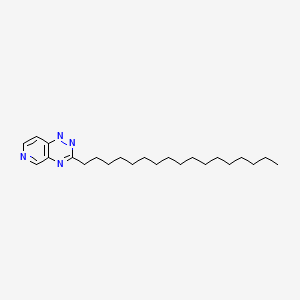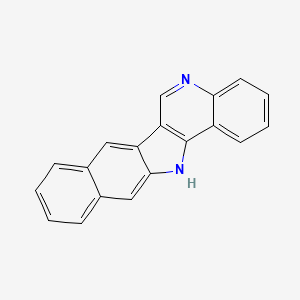
13H-Benz(5,6)indolo(3,2-c)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13H-Benz(5,6)indolo(3,2-c)quinoline is a heterocyclic compound that belongs to the class of indoloquinolines These compounds are known for their complex structures and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benz(5,6)indolo(3,2-c)quinoline typically involves multi-step processes that include cyclization and functionalization reactions. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclodehydrogenation. Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also employed to construct the indoloquinoline framework .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been proposed to enhance reaction yields and reduce reaction times .
化学反応の分析
Types of Reactions: 13H-Benz(5,6)indolo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the substituents on the quinoline and indole rings.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkyl halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of highly functionalized indoloquinoline derivatives .
科学的研究の応用
13H-Benz(5,6)indolo(3,2-c)quinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 13H-Benz(5,6)indolo(3,2-c)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, stabilizing the triple helix structure and inhibiting the activity of certain enzymes involved in DNA replication and repair . This interaction can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
類似化合物との比較
Cryptolepine: A natural indoloquinoline alkaloid with antimalarial and anticancer properties.
Neocryptolepine: Another indoloquinoline derivative with similar biological activities.
Quindoline: Known for its antiviral and anticancer properties.
Uniqueness: 13H-Benz(5,6)indolo(3,2-c)quinoline is unique due to its specific arrangement of benzene, indole, and quinoline rings, which imparts distinct electronic and steric properties. This uniqueness contributes to its superior DNA triplex stabilization and potential therapeutic applications compared to other indoloquinoline derivatives .
特性
CAS番号 |
149429-24-3 |
|---|---|
分子式 |
C19H12N2 |
分子量 |
268.3 g/mol |
IUPAC名 |
12,20-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-13-10-18-15(9-12(13)5-1)16-11-20-17-8-4-3-7-14(17)19(16)21-18/h1-11,21H |
InChIキー |
WCNKEWMBZFDYGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=CC=CC=C5N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





